Kazusamycin B
Overview
Description
Kazusamycin B is a novel antitumor antibiotic isolated from the fermentation broth of the actinomycete strain Streptomyces sp. No. 81-484 . It is a member of the leptomycin family and exhibits potent cytotoxic activities against various cancer cell lines . The molecular formula of this compound is C32H46O7, and it has a molecular weight of 542 .
Mechanism of Action
Target of Action
Kazusamycin B, also known as PD 124895, is a bacterial metabolite originally isolated from Streptomyces It has been found to have antifungal activity againstS. pombe and R. javanicus, but is inactive against Gram-positive and Gram-negative bacteria .
Mode of Action
This compound interacts with its targets by inhibiting cell growth and arresting the cell cycle at the G1 phase . It has been shown to halt the cell cycle at the G1 phase and induce nuclear condensation in L1210 cells . Additionally, it inhibits the nuclear-to-cytosolic transport of the HIV-1 regulatory protein Rev in HeLa cells expressing Rev .
Biochemical Pathways
It is known that the compound has an impact on the cell cycle, particularly the g1 phase . This suggests that it may affect pathways related to cell growth and division.
Pharmacokinetics
It is known that the compound is a hydroxylated analogue of leptomycin a, a nuclear export inhibitor, and is highly lipophilic . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
This compound has been shown to have cytotoxic effects on certain cell lines. It is cytotoxic to L1210 and HCT-8 cells with IC50 values of 1.8 and 1.6 ng/ml, respectively . It also reduces tumor growth in a variety of murine tumor and mouse xenograft models .
Biochemical Analysis
Biochemical Properties
Kazusamycin B interacts with various enzymes and proteins in biochemical reactions. It has been found to halt the cell cycle at the G1 phase and induce nuclear condensation in L1210 cells
Cellular Effects
In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of tumor cells when cultured in the presence of this compound for 72 hours . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that the compound arrests synchronized L1210 cells at the G1 phase . More detailed information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available.
Metabolic Pathways
While it is known that the compound is a bacterial metabolite
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Kazusamycin B involves retrosynthetic fragmentation into major segments, which are then prepared from medium-sized synthetic units . Segment A is synthesized using a palladium(0)-mediated coupling reaction between a chiral zinc homoenolate and an alkenyl halide . Segment B is prepared through enzymatic kinetic resolution of a racemic mixture, followed by silylation . The pivotal step in the synthesis is the stereoselective aldol reaction between Segment A and Segment B, which constructs four contiguous chiral centers .
Industrial Production Methods: This compound is produced industrially by culturing a this compound-producing strain of Streptomyces in a nutrient medium . The compound is then separated from the cultured product .
Chemical Reactions Analysis
Types of Reactions: Kazusamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Kazusamycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying complex natural product synthesis . In biology, this compound is employed to investigate cell cycle regulation and apoptosis . In medicine, it is studied for its potential as an antitumor agent, showing efficacy against leukemia and other cancer cell lines . Industrially, this compound is explored for its antifungal properties .
Comparison with Similar Compounds
Kazusamycin B is similar to other members of the leptomycin family, such as Leptomycin A and Leptomycin B . These compounds share similar physico-chemical and biological characteristics, including their ability to inhibit nuclear export . this compound is unique in its specific molecular structure, which includes an additional oxygen atom compared to Leptomycin B . This structural difference contributes to its distinct biological activities and potency .
List of Similar Compounds:- Leptomycin A
- Leptomycin B
- Glidobactin A
- Glidobactin B
- Glidobactin C
This compound stands out due to its potent antitumor activity and unique mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHBJFDAPXZJM-BBHORLQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107140-30-7 | |
Record name | PD 124895 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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